

2-Bromo-5-fluoro-4-nitrophenol molecular weight and formula

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Compound of Interest

Compound Name: 2-Bromo-5-fluoro-4-nitrophenol

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An In-Depth Technical Guide to **2-Bromo-5-fluoro-4-nitrophenol**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-bromo-5-fluoro-4-nitrophenol**, a key halogenated aromatic intermediate. Tailored for researchers, medicinal chemists, and professionals in drug development and material science, this document delves into the compound's core characteristics, synthesis, applications, and safe handling protocols.

Core Molecular and Physicochemical Profile

2-Bromo-5-fluoro-4-nitrophenol is a polysubstituted phenol derivative whose unique arrangement of bromo, fluoro, and nitro functional groups makes it a valuable building block in advanced organic synthesis.

The fundamental molecular attributes are:

- Molecular Formula: $C_6H_3BrFNO_3$ [1]
- Molecular Weight: 236 g/mol [1]

A summary of its key physicochemical properties is presented below.

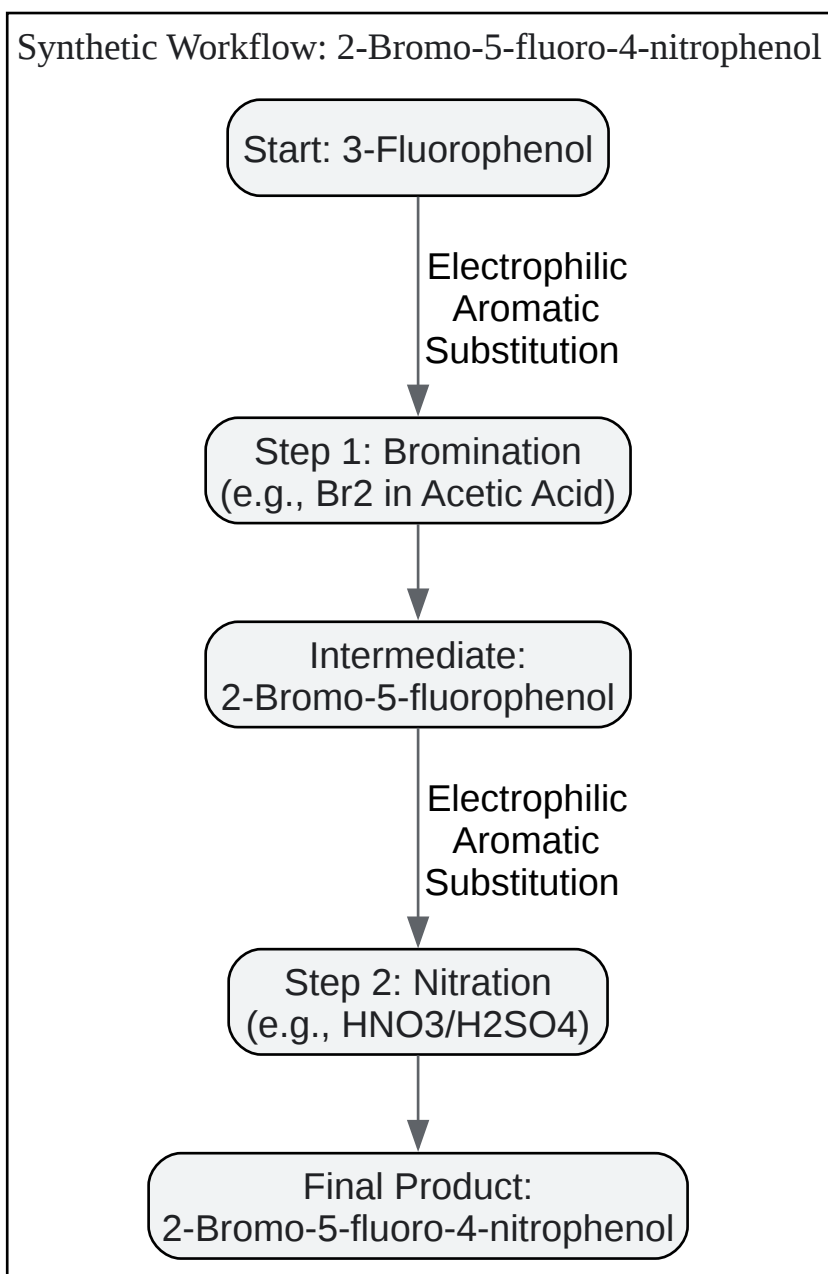
Property	Value	Source(s)
CAS Number	1369139-60-5	[1]
Appearance	White to light yellow solid	
Melting Point	124-127 °C	[2]
Boiling Point	302.4 °C at 760 mmHg (Predicted)	[2]
Density	2.0±0.1 g/cm ³ (Predicted)	[2]
Storage Conditions	Room temperature, sealed, dry	[1]

Synthesis of Halogenated Nitrophenols: A Strategic Overview

The synthesis of polysubstituted phenols like **2-bromo-5-fluoro-4-nitrophenol** requires a carefully planned sequence of electrophilic aromatic substitution reactions. The directing effects of the substituents on the aromatic ring govern the regioselectivity of each step. While a specific, published synthesis for **2-bromo-5-fluoro-4-nitrophenol** is not detailed in the provided search results, a general, logical pathway can be conceptualized based on established organic chemistry principles, often starting from a simpler, commercially available precursor like 3-fluorophenol.

The causality behind the experimental choices lies in managing the activating/deactivating and ortho-, para-, or meta-directing influence of the groups being added. For instance, the hydroxyl group is strongly activating and ortho-, para-directing, while the nitro group is strongly deactivating and meta-directing. Bromine is deactivating but ortho-, para-directing.

A plausible synthetic workflow is outlined below.



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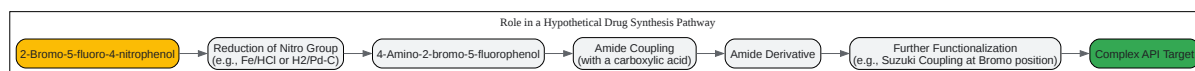
Caption: Conceptual workflow for the synthesis of **2-Bromo-5-fluoro-4-nitrophenol**.

Applications in Drug Development and Agrochemicals

The strategic placement of halogen and nitro groups on the phenol scaffold makes **2-bromo-5-fluoro-4-nitrophenol** a significant intermediate in the synthesis of complex, biologically active molecules.

Pharmaceutical Development: This compound serves as a crucial building block for active pharmaceutical ingredients (APIs).[1] The halogen atoms can modulate the lipophilicity and metabolic stability of a drug molecule, potentially improving its pharmacokinetic profile. The nitro group can be a precursor to an amine via reduction, which then allows for a wide range of further chemical modifications, such as amide bond formation. This versatility is critical in drug discovery for creating libraries of compounds for screening. It is particularly valuable in designing molecules with specific reactivity and biological activity.[1] For instance, similar halogenated phenols are used in the synthesis of kinase inhibitors and drugs targeting the central nervous system.

Agrochemical Research: In the agrochemical sector, this intermediate is utilized to create novel compounds with potential herbicidal or pesticidal properties.[1] The specific substitution pattern can be key to the molecule's efficacy and selectivity against target pests or weeds. A patent for the related compound 2-bromo-4-fluoro-6-nitrophenol highlights its broad-spectrum bactericidal activity and inhibitory effects on weeds.[3]



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Caption: Role as a versatile precursor in a multi-step API synthesis.

Experimental Protocol: Nitro Group Reduction (A Representative Transformation)

The reduction of the nitro group to an amine is a fundamental transformation for which **2-bromo-5-fluoro-4-nitrophenol** is an excellent substrate. This protocol is a self-validating

system; the disappearance of the yellow color of the nitrophenol and the appearance of a new spot on TLC are clear indicators of reaction progress.

Objective: To synthesize 4-amino-2-bromo-5-fluorophenol.

Materials:

- **2-Bromo-5-fluoro-4-nitrophenol**
- Ethanol (or Acetic Acid)
- Iron powder (Fe)
- Concentrated Hydrochloric Acid (HCl)
- Sodium bicarbonate (NaHCO_3) solution
- Ethyl acetate
- Anhydrous sodium sulfate (Na_2SO_4)
- Thin Layer Chromatography (TLC) plates (silica gel)
- Standard laboratory glassware and magnetic stirrer

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of **2-bromo-5-fluoro-4-nitrophenol** in a suitable solvent like ethanol or acetic acid.
- **Addition of Reducing Agent:** Add an excess of iron powder (e.g., 3-5 equivalents) to the solution.
- **Initiation:** Gently heat the mixture to approximately 50-60 °C. Add a few drops of concentrated HCl to initiate the reaction. The reaction is often exothermic.

- **Reaction Monitoring:** Stir the reaction mixture vigorously. Monitor the progress by TLC, observing the disappearance of the starting material spot. The reaction mixture will typically lose its yellow color. The reaction usually takes 1-3 hours. A patent for a similar reduction uses iron powder and ammonium chloride with refluxing.[4]
- **Workup - Neutralization:** Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
- **Workup - Extraction:** Filter the mixture through a pad of celite to remove the iron salts. Transfer the filtrate to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x).
- **Workup - Washing:** Combine the organic layers and wash with water and then with brine to remove any remaining inorganic impurities.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** The crude 4-amino-2-bromo-5-fluorophenol can be purified by column chromatography or recrystallization if necessary.

Safety, Handling, and Hazard Profile

As a halogenated nitrophenol, this compound requires careful handling. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[5] It may also cause skin, eye, and respiratory irritation.[5][6]

GHS Hazard Information:

Hazard Class	Statement	Source(s)
Acute Toxicity (Oral, Dermal, Inhalation)	Harmful if swallowed, in contact with skin, or if inhaled.	[5]
Skin Corrosion/Irritation	Causes skin irritation.	[5][7]
Serious Eye Damage/Eye Irritation	Causes serious eye irritation.	[5][7]
Specific Target Organ Toxicity (Single Exposure)	May cause respiratory irritation.	[5][6][7]

Handling and Personal Protective Equipment (PPE):

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6]
- Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[7]
- Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.[7]
- Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[6]

Storage and Disposal:

- Storage: Keep the container tightly closed in a dry and well-ventilated place.[1]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[6]

Conclusion

2-Bromo-5-fluoro-4-nitrophenol is a highly functionalized and versatile chemical intermediate. Its unique electronic and steric properties make it an important precursor in the synthesis of high-value molecules for the pharmaceutical and agrochemical industries. A thorough understanding of its properties, synthetic utility, and safety protocols is essential for its effective and safe application in research and development.

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